molecular formula C20H18FNO3 B2467719 6-(4-Ethylpiperazin-1-yl)-3-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]ethyl}[1,2,4]triazolo[4,3-b]pyridazine CAS No. 1029776-51-9

6-(4-Ethylpiperazin-1-yl)-3-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]ethyl}[1,2,4]triazolo[4,3-b]pyridazine

Cat. No.: B2467719
CAS No.: 1029776-51-9
M. Wt: 339.366
InChI Key: KMATVJQLVDBWJL-UHFFFAOYSA-N
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Description

The compound “6-(4-Ethylpiperazin-1-yl)-3-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]ethyl}[1,2,4]triazolo[4,3-b]pyridazine” is a complex organic molecule. Unfortunately, there is limited information available about this specific compound .

Scientific Research Applications

Antiviral Activity

Research has demonstrated the antiviral potential of triazolopyridazine derivatives. A study highlighted the preparation of novel derivatives showing promising activity against the Hepatitis A virus (HAV) using plaque reduction infectivity assays to determine virus count reduction. One specific compound exhibited significant efficacy compared to others tested in the study Shamroukh, A., & Ali, M. A. (2008).

Antimicrobial and Antifungal Properties

Several studies have synthesized derivatives that exhibited good to moderate antimicrobial and antifungal activities. For instance, microwave-assisted synthesis produced compounds with antimicrobial activity against various microorganisms, alongside antilipase and antiurease activities Başoğlu, S., Ulker, S., Alpay‐Karaoglu, S., & Demirbas, N. (2013). Another study focused on the synthesis and reactivity of certain derivatives leading to compounds with potential antitumor and antimicrobial activities Abdallah, T. A., Salaheldin, A. M., & Radwan, N. (2007).

Anticonvulsant and Anxiolytic Effects

Compounds with a triazolopyridazine structure have been investigated for their anxiolytic and anticonvulsant properties. One specific study illustrated the nonsedating anxiolytic profile in rodents and primates, highlighting a compound's ability to exhibit anxiolytic-like activity without significant sedation Atack, J., Wafford, K., Tye, S., Cook, S. M., Sohal, B., Pike, A., Sur, C., Melillo, D., Bristow, L., Bromidge, F., Ragan, I., Kerby, J., Street, L., Carling, R., Castro, J., Whiting, P., Dawson, G., & Mckernan, R. (2006). Another derivative showed efficacy in tests predictive of anxiolytic activity and inhibited diazepam binding, suggesting a new class of compounds for potential therapeutic use Albright, J., Moran, D., Wright, W. B., Collins, J. B., Beer, B., Lippa, A., & Greenblatt, E. (1981).

Structural and Molecular Studies

Several studies have detailed the synthesis, structure characterization, and reactivity of triazolopyridazine derivatives. For instance, research into the crystal structure, DFT calculations, Hirshfeld surface analysis, and energy frameworks of triazole pyridazine derivatives provided insights into their molecular properties and interactions Sallam, H. H., Mohammed, Y. H., Al-Ostoot, F. H., Sridhar, M. A., & Khanum, S. (2021).

Properties

IUPAC Name

butyl 2-(4-fluorophenyl)-1-oxoisoquinoline-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18FNO3/c1-2-3-12-25-20(24)18-13-22(15-10-8-14(21)9-11-15)19(23)17-7-5-4-6-16(17)18/h4-11,13H,2-3,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMATVJQLVDBWJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC(=O)C1=CN(C(=O)C2=CC=CC=C21)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18FNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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